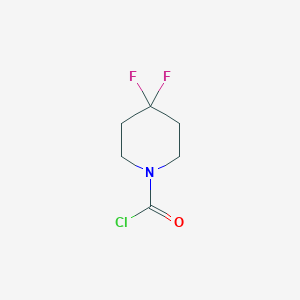

4,4-Difluoropiperidine-1-carbonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,4-Difluoropiperidine-1-carbonyl chloride is a chemical compound with the CAS Number: 1240057-29-7 . It has a molecular weight of 183.59 and is typically stored at -10 degrees Celsius . It is a liquid in its physical form .

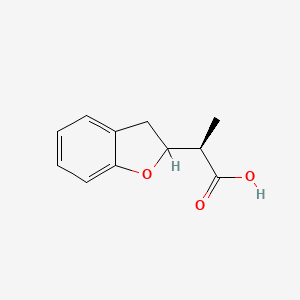

Molecular Structure Analysis

The IUPAC name for this compound is 4,4-difluoro-1-piperidinecarbonyl chloride . The InChI code is 1S/C6H8ClF2NO/c7-5(11)10-3-1-6(8,9)2-4-10/h1-4H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound has a molecular weight of 183.59 . It is a liquid in its physical form and is stored at -10 degrees Celsius . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not available in the search results.Wissenschaftliche Forschungsanwendungen

Oxyfunctionalization of Ketones

Oxyfunctionalization of ketones using 1-oxopiperidinium salt derivatives demonstrates the potential of using piperidine derivatives in selective organic transformations. For instance, the oxyfunctionalization of ketones with specific reagents leads to regioselective α- or γ-oxygenated carbonyl compounds under mild conditions, showcasing the versatility of piperidine derivatives in synthesizing complex organic molecules (Ren, Liu, & Guo, 1996).

Electrochemistry and Ionic Liquids

Research into the electrochemistry of ionic liquids, such as 1-butyl-3-methyl-1H-imidazolium tetrafluoroborate, highlights the relevance of fluorinated compounds in electrochemical applications. This includes their use as solvents or electrolytes in energy storage and conversion devices, demonstrating the potential of fluorinated piperidine derivatives in similar roles (Xiao & Johnson, 2003).

Catalytic Applications

Catalytic applications, especially in carbon dioxide reduction and fluoromethylation reactions, are of significant interest. Complexes involving fluorinated ligands have been studied for their ability to catalyze the reduction of carbon dioxide to useful products, indicating the potential utility of 4,4-Difluoropiperidine-1-carbonyl chloride in developing new catalytic systems (Grice, Gu, Sampson, & Kubiak, 2013). Additionally, research on photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds showcases the importance of fluorinated reagents in modern synthetic chemistry, suggesting possible research avenues for 4,4-Difluoropiperidine-1-carbonyl chloride (Koike & Akita, 2016).

Fluorination and Defluorination Reactions

The development of methods for selective fluorination and defluorination of organic compounds is crucial for the synthesis of fluorinated pharmaceuticals and agrochemicals. Research in this area includes the sequential C–F bond functionalizations, demonstrating the synthetic utility of fluorinated compounds and intermediates (Yu et al., 2021).

Safety and Hazards

The compound is classified as dangerous, with a GHS05 pictogram . The hazard statements include H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 , which provide guidance on how to handle the compound safely.

Eigenschaften

IUPAC Name |

4,4-difluoropiperidine-1-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClF2NO/c7-5(11)10-3-1-6(8,9)2-4-10/h1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHJHOPWXUSUTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2858994.png)

![tert-butyl (1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamate](/img/structure/B2858995.png)

![Ethyl 4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2858997.png)

![N-(4-methylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2858999.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2859002.png)

![methyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2859003.png)

![Ethyl 5-(benzo[d][1,3]dioxole-5-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2859009.png)

![2-[Bromo(difluoro)methyl]-4-(trifluoromethyl)-1H-benzimidazole](/img/structure/B2859012.png)